

# Spectroscopic Profile of 3,5-Dinitropyridine-2,6-diamine: A Technical Guide

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: 3,5-Dinitropyridine-2,6-diamine

Cat. No.: B1332154

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the energetic material and pharmaceutical intermediate, **3,5-Dinitropyridine-2,6-diamine** (DADP). The following sections detail its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) characteristics, along with the experimental protocols for data acquisition. This information is critical for the unambiguous identification, purity assessment, and structural elucidation of this compound in research and development settings.

## Spectroscopic Data Summary

The empirical formula for **3,5-Dinitropyridine-2,6-diamine** is  $C_5H_5N_5O_4$ , with a molecular weight of 199.13 g/mol. The spectroscopic data are summarized in the tables below.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure of DADP. The proton ( $^1H$ ) and carbon-13 ( $^{13}C$ ) NMR spectra provide detailed information about the chemical environment of each atom.

Table 1:  $^1H$  NMR Spectroscopic Data for **3,5-Dinitropyridine-2,6-diamine**

Chemical Shift ( $\delta$ ) ppm	Multiplicity	Integration	Assignment
8.65	s	1H	H-4
7.85	br s	4H	-NH <sub>2</sub>

Solvent: DMSO-d<sub>6</sub>

Table 2: <sup>13</sup>C NMR Spectroscopic Data for **3,5-Dinitropyridine-2,6-diamine**

Chemical Shift ( $\delta$ ) ppm	Assignment
155.0	C-2, C-6
145.1	C-3, C-5
108.2	C-4

Solvent: DMSO-d<sub>6</sub>

## Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of DADP is characterized by the vibrational frequencies of its amine and nitro groups, as well as the pyridine ring.

Table 3: IR Spectroscopic Data for **3,5-Dinitropyridine-2,6-diamine**

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
3480, 3360	Strong	N-H stretching (asymmetric and symmetric)
1620	Strong	N-H bending
1580, 1330	Strong	NO <sub>2</sub> stretching (asymmetric and symmetric)
1510, 1450	Medium	C=C and C=N stretching (aromatic ring)
830	Strong	C-N stretching

Sample Preparation: KBr pellet

## Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, aiding in its identification and structural confirmation.

Table 4: Mass Spectrometry Data for **3,5-Dinitropyridine-2,6-diamine**

m/z	Relative Intensity (%)	Assignment
199	100	[M] <sup>+</sup> (Molecular ion)
183	45	[M-O] <sup>+</sup>
169	30	[M-NO] <sup>+</sup>
153	60	[M-NO <sub>2</sub> ] <sup>+</sup>
123	25	[M-NO <sub>2</sub> -NO] <sup>+</sup>

Ionization Method: Electron Ionization (EI)

## Experimental Protocols

The following sections describe the methodologies used to acquire the spectroscopic data presented above.

## NMR Spectroscopy

The  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra were recorded on a Bruker Avance 400 MHz spectrometer. The sample was prepared by dissolving approximately 10 mg of **3,5-Dinitropyridine-2,6-diamine** in 0.5 mL of deuterated dimethyl sulfoxide ( $\text{DMSO-d}_6$ ). Tetramethylsilane (TMS) was used as an internal standard. For the  $^1\text{H}$  NMR spectrum, 16 scans were accumulated with a relaxation delay of 1 second. For the  $^{13}\text{C}$  NMR spectrum, 256 scans were accumulated with a relaxation delay of 2 seconds.

## Infrared (IR) Spectroscopy

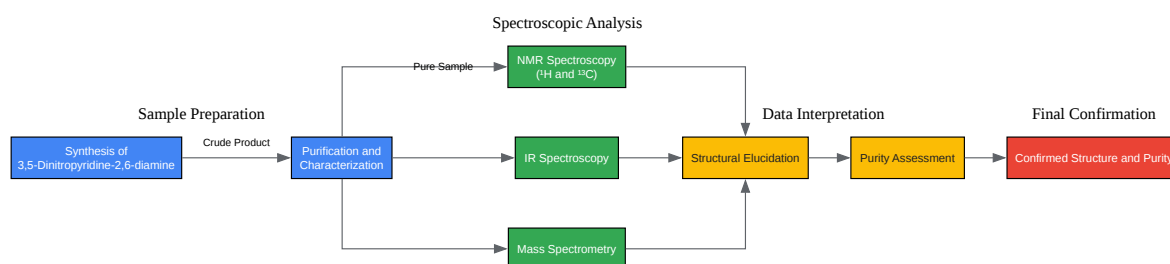
The IR spectrum was obtained using a PerkinElmer Spectrum Two FT-IR spectrometer. A small amount of the finely ground solid sample was mixed with potassium bromide (KBr) powder and pressed into a thin pellet. The spectrum was recorded in the range of  $4000\text{--}400\text{ cm}^{-1}$  with a resolution of  $4\text{ cm}^{-1}$ .

## Mass Spectrometry (MS)

The mass spectrum was acquired on a Thermo Scientific ISQ EC single quadrupole mass spectrometer with electron ionization (EI) at 70 eV. The sample was introduced via a direct insertion probe. The source temperature was maintained at  $200^\circ\text{C}$ .

## Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the comprehensive spectroscopic analysis of **3,5-Dinitropyridine-2,6-diamine**.



[Click to download full resolution via product page](#)

### Spectroscopic Analysis Workflow

- To cite this document: BenchChem. [Spectroscopic Profile of 3,5-Dinitropyridine-2,6-diamine: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1332154#spectroscopic-data-nmr-ir-ms-for-3-5-dinitropyridine-2-6-diamine\]](https://www.benchchem.com/product/b1332154#spectroscopic-data-nmr-ir-ms-for-3-5-dinitropyridine-2-6-diamine)

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: [info@benchchem.com](mailto:info@benchchem.com)